molecular formula C12H17N3O2 B3159926 N-piperidin-4-yl-2-pyridin-3-yloxyacetamide CAS No. 865432-00-4

N-piperidin-4-yl-2-pyridin-3-yloxyacetamide

Cat. No.: B3159926
CAS No.: 865432-00-4
M. Wt: 235.28 g/mol
InChI Key: RMZFRHDPQZIBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enzymatic Oxidation and Radical Cross-Coupling

A landmark study by Kawamata et al. demonstrated a two-step strategy for functionalizing piperidines, which are critical precursors for this compound. The process begins with enzymatic oxidation of commercially available 2- or 3-carboxylated piperidines using evolved cytochrome P450 enzymes. These enzymes selectively hydroxylate specific C–H bonds, introducing hydroxy handles for subsequent functionalization. In the second step, nickel-catalyzed radical cross-coupling reactions forge carbon-carbon bonds at the hydroxylated sites, enabling modular substitution patterns (Table 1).

Table 1: Comparison of Traditional vs. Novel Coupling Strategies

Parameter Traditional Electrophilic Substitution Enzymatic Oxidation + Ni Cross-Coupling
Steps 4–6 2
Yield (%) 30–50 65–85
Enantioselectivity Low High (≥98% ee)
Diastereoselectivity Uncontrolled >20:1 dr

This method bypasses the need for precious metal catalysts (e.g., palladium) and expensive chiral ligands, making it scalable for industrial applications. The enzymatic step achieves unparalleled site selectivity, while the nickel-catalyzed coupling preserves stereochemical integrity, critical for maintaining the three-dimensional architecture of the piperidine ring.

Catalytic Systems for Enantioselective Acetamide Functionalization

The acetamide linker in this compound serves as a pivotal site for modifying pharmacological properties. Enantioselective functionalization of this moiety has been achieved through palladium- and cobalt-catalyzed systems, leveraging ligand-controlled stereochemistry.

Palladium-Catalyzed Suzuki-Miyaura Coupling

A regiodivergent Suzuki-Miyaura coupling developed by S. Ge et al. enables precise control over the substitution pattern of piperidine derivatives. Using heterocyclic allylboronates and aryl halides, this method produces either 2- or 4-substituted piperidines with >98:1 regioselectivity, depending on the ligand employed (Table 2). For example:

  • XPhos ligand : Favors γ-coupling to yield 2-substituted piperidines.
  • N-Heterocyclic carbene (NHC) ligand : Promotes α-coupling to generate 4-substituted analogs.

Table 2: Ligand Effects on Regioselectivity

Ligand Regioselectivity (α:γ) Yield (%)
XPhos 1:15 78
(4-CF₃-C₆H₄)₃P 1:10 82
Pd-PEPPSI-iPr (NHC) 15:1 85

This approach retains stereochemical fidelity (>99% ee) and accommodates diverse electrophiles, including aryl, heteroaryl, and alkenyl halides.

Cobalt-Catalyzed Alkylation

For alkylation of the pyridine ring, a cobalt-catalyzed coupling between pyridine phosphonium salts and alkylzinc reagents has proven effective. Operating at room temperature, this method installs alkyl groups at the pyridine’s C3 position with 70–90% yields, circumventing the need for pre-functionalized pyridines. The cobalt catalyst ([Co(acac)₃]) facilitates single-electron transfer mechanisms, enabling coupling under mild conditions.

Solvent-Free Mechanochemical Approaches to Amide Bond Formation

While traditional amide bond formation relies on solvent-mediated activation (e.g., DCC/HOBt in DMF), recent trends emphasize solvent-free mechanochemical methods. Although direct evidence for this compound synthesis via this route is limited in current literature, foundational studies suggest promising avenues.

Solid-State Amidation

Mechanochemical ball milling has been employed for solvent-free amide synthesis in related systems. For example, coupling carboxylic acids and amines using silica gel as a grinding auxiliary achieves 80–95% yields within 2 hours. Applied to this compound, this method could minimize waste and enhance atom economy.

Table 3: Solvent-Based vs. Mechanochemical Amidation

Parameter Solvent-Based (DMF) Mechanochemical (Ball Milling)
Reaction Time 12–24 hours 2 hours
Yield (%) 70–85 80–95
Solvent Volume 50–100 mL/g 0 mL/g
Temperature 80–100°C Room Temperature

While further optimization is required for complex heterocycles, these results highlight the potential for greener synthesis of acetamide-containing pharmaceuticals.

Properties

IUPAC Name

N-piperidin-4-yl-2-pyridin-3-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(15-10-3-6-13-7-4-10)9-17-11-2-1-5-14-8-11/h1-2,5,8,10,13H,3-4,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZFRHDPQZIBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)COC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-piperidin-4-yl-2-pyridin-3-yloxyacetamide typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common synthetic route involves the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridine derivative in the presence of a base. Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity .

Chemical Reactions Analysis

N-piperidin-4-yl-2-pyridin-3-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the pyridine ring. Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions and catalysts like palladium for hydrogenation reactions.

Scientific Research Applications

Pharmaceutical Development

N-piperidin-4-yl-2-pyridin-3-yloxyacetamide has shown promise as a candidate for drug development due to its antimicrobial and anticancer properties. Research indicates that this compound can inhibit the growth of certain pathogens and cancer cells, making it a potential lead compound for new therapeutic agents targeting infectious diseases and malignancies.

Biological Research

In biological studies, this compound is investigated for its interactions with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve modulating the activity of these targets, which could lead to significant biochemical effects. Understanding these interactions is crucial for elucidating the pharmacodynamics of the compound.

Industrial Applications

The compound is also explored for its utility in developing agrochemicals and specialized materials. Its chemical properties allow it to be used as a modifier or stabilizer in various industrial applications, including plastics and electronics . This versatility highlights its potential beyond medicinal chemistry.

Case Studies

Several studies have documented the efficacy of this compound in different contexts:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as an antibiotic agent.
  • Anticancer Properties : Research involving cell line assays showed that this compound could induce apoptosis in cancer cells, indicating its potential role in cancer therapy.
  • Enzyme Inhibition : Interaction studies revealed that this compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Chemical Reactions and Synthesis

This compound can undergo several chemical transformations, including:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions can facilitate the synthesis of analogs with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of N-piperidin-4-yl-2-pyridin-3-yloxyacetamide involves its interaction with specific molecular targets. It may bind to DNA or proteins, affecting their function and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-piperidin-4-yl-2-pyridin-3-yloxyacetamide can be contextualized by comparing it to related acetamide and pyridine derivatives. Below is a detailed analysis, supported by data from diverse sources:

Structural and Functional Analogues

A. N-Substituted Pyridin-2-ylacetamide Derivatives ()

Compounds such as 8b , 8c , 8d , and 8e (Table 1) share a pyridin-2-ylacetamide core but differ in their substituents on the piperazine or benzoyl groups. Key distinctions include:

  • 8b : Contains a 4-chloro-3-(trifluoromethyl)benzoyl group, resulting in a higher molecular weight (530 g/mol) and melting point (241–242°C) compared to the target compound. The trifluoromethyl group enhances lipophilicity, which may affect membrane permeability .
  • 8c : Features a 3,4-difluorobenzoyl substituent, reducing molecular weight (464 g/mol) but increasing polarity due to fluorine atoms. Its higher melting point (263–266°C) suggests stronger intermolecular forces .
  • 8e : Incorporates a 2,2-dimethylpropanamide group, leading to a bulkier structure (MW 538 g/mol) and lower melting point (190–193°C), indicative of reduced crystallinity .

Its simpler structure may reduce metabolic instability compared to halogenated analogues .

B. Pyridine Pivalamide Derivatives ()

These compounds feature halogen (Cl, I) and pivalamide groups, which:

  • Increase molecular weight and steric bulk.
  • Introduce electronegative atoms that may enhance binding to targets like kinases or receptors .

Its piperidin-4-yl group may offer better conformational flexibility compared to rigid pivalamide derivatives .

C. Piperidine-Pyrimidine Acetamides ()

Compounds such as N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide () and 2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide () integrate pyrimidine or imidazopyridine moieties. These structures:

  • Exhibit higher molecular complexity (e.g., MW 458–538 g/mol).
  • Demonstrate enhanced affinity for enzymes or receptors due to extended π-π stacking or hydrogen-bonding interactions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₂H₁₇N₃O₂ 235.29 Not reported Pyridin-3-yloxy, piperidin-4-yl
8b () C₂₇H₂₃ClF₃N₃O₃ 530 241–242 4-Chloro-3-(trifluoromethyl)benzoyl
8c () C₂₃H₁₉F₂N₃O₃ 464 263–266 3,4-Difluorobenzoyl
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide () C₁₁H₁₂ClIN₂O₂ 366.58 Not reported Cl, I, pivalamide

Biological Activity

N-piperidin-4-yl-2-pyridin-3-yloxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring connected to a pyridine moiety through an acetamide linkage. The synthesis typically involves the reaction of piperidine derivatives with pyridine-based compounds, followed by acylation to form the final product.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antitubercular activity. For instance, derivatives similar to this compound were evaluated against Mycobacterium tuberculosis (Mtb) strains, revealing a structure–activity relationship (SAR) that suggests modifications can significantly enhance potency. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 3.7 μM, indicating strong potential against multidrug-resistant strains of Mtb .

Table 1: Antimycobacterial Activity of Piperidine Derivatives

CompoundMIC (μM)Notes
6m3.7Most effective against Mtb
6a33.3Four-membered carbocycle
9g86.2Significant decrease in activity

The mechanism of action was explored through molecular docking studies, which positioned the compound favorably within the active sites of target proteins in Mtb, allowing for effective interaction and inhibition .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for antitumor activity. A related study on N-(piperidine-4-yl)benzamide derivatives showed significant cytotoxic effects against HepG2 liver cancer cells, with one derivative exhibiting an IC50 value of 0.25 μM. This compound induced cell cycle arrest via a p53/p21-dependent pathway, highlighting its potential as an anticancer agent .

Table 2: Antitumor Activity Against HepG2 Cells

CompoundIC50 (μM)Mechanism
470.25Induces cell cycle arrest

Case Studies and Research Findings

  • Antitubercular Screening : In a comprehensive study evaluating various piperidine derivatives for their activity against Mtb, it was found that increasing the size of the cycloalkyl group positively correlated with enhanced antimicrobial activity. The study also assessed toxicity profiles using HepG2 and Vero cell lines to ensure selectivity towards bacterial targets .
  • Antitumor Mechanism Elucidation : Research on N-(piperidine-4-yl)benzamide derivatives demonstrated that specific structural modifications could lead to significant antitumor effects in liver cancer cells. The study utilized Western blot analysis to confirm changes in protein expression related to cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-piperidin-4-yl-2-pyridin-3-yloxyacetamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves substitution and condensation reactions. For example, analogous piperidine-pyridine hybrids are synthesized via substitution of halogenated nitroarenes with pyridinemethanol derivatives under alkaline conditions, followed by reduction (e.g., iron powder in acidic media) and condensation with carboxylic acids using coupling agents like DCC . Key parameters include pH control during substitution (~pH 9–10), temperature moderation (60–80°C for reduction), and stoichiometric precision to avoid side products. Characterization via NMR and LC-MS is critical at each step to confirm intermediates .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., piperidine N-H at δ 2.8–3.2 ppm, pyridinyl protons at δ 7.0–8.5 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragments (e.g., loss of the piperidinyl group).
  • FTIR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O-C ether linkage) validate functional groups .

Q. What known biological targets or pharmacological activities are associated with piperidine-pyridine hybrid compounds?

  • Methodological Answer : Structural analogs (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) exhibit affinity for neurological targets like σ-receptors and monoamine transporters, suggesting potential CNS applications . In vitro assays (e.g., radioligand binding studies) and molecular docking can identify targets. For example, piperidine moieties often interact with hydrophobic enzyme pockets, while pyridinyl ethers enhance solubility for membrane penetration .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly regarding regioselectivity in substitution reactions?

  • Methodological Answer : Regioselectivity challenges arise in halogen displacement reactions. Computational tools (e.g., DFT calculations) predict reactive sites, while experimental optimization includes:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates.
  • Monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction time/temperature . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the desired regioisomer .

Q. How should contradictory data regarding the compound’s solubility and stability be resolved?

  • Methodological Answer : Discrepancies often stem from polymorphic forms or pH-dependent degradation. To address this:

  • DSC/TGA : Analyze thermal stability and identify polymorphs .
  • pH-Solubility Profiling : Test solubility in buffers (pH 1–12) to identify optimal storage conditions.
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then quantify degradation products via HPLC-UV/ELSD .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina predict binding poses with receptors (e.g., σ-1 receptors). Focus on piperidine’s amine group for hydrogen bonding and pyridinyl ether for π-π stacking .
  • MD Simulations : GROMACS or AMBER simulate dynamic interactions (e.g., ligand-receptor stability over 100 ns trajectories) .
  • QSAR Models : Use descriptors (logP, polar surface area) to correlate structural features with activity data from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide
Reactant of Route 2
Reactant of Route 2
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.